N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide
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Overview
Description
N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide is a chemical compound with the molecular formula C10H19NO3. It is characterized by the presence of a cyclohexyl ring substituted with a hydroxy-ethoxy group and an acetamide group.
Preparation Methods
The synthesis of N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide typically involves the reaction of cyclohexylamine with ethylene oxide to introduce the hydroxy-ethoxy group, followed by acetylation to form the acetamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-ethoxy group can form hydrogen bonds with target molecules, while the acetamide group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide can be compared with similar compounds such as:
N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-methanamide: This compound has a methanamide group instead of an acetamide group, which can result in different chemical and biological properties.
N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-propionamide:
N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-butyramide: This compound has a butyramide group, which can influence its solubility and interaction with biological targets
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-[4-(2-hydroxyethoxy)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(13)11-9-2-4-10(5-3-9)14-7-6-12/h9-10,12H,2-7H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGUQIBZYRPNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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